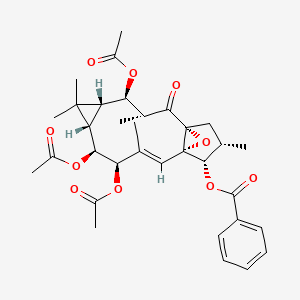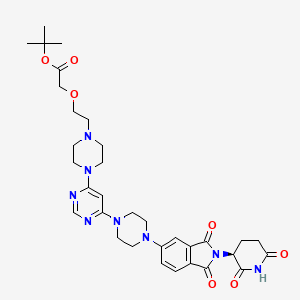![molecular formula C28H25N3O2 B12382603 2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine is a complex organic compound that belongs to the class of benzoquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyaniline with benzaldehyde derivatives, followed by cyclization and further functionalization to introduce the benzoquinoline moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase its reactivity.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or alkylated benzoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt microbial cell membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methoxyaniline: A simpler aniline derivative with similar functional groups.
4-hydroxy-2-quinolones: Compounds with a similar quinoline core but different substituents.
Quinazolinone derivatives: Structurally related compounds with diverse biological activities
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound for further study .
Eigenschaften
Molekularformel |
C28H25N3O2 |
|---|---|
Molekulargewicht |
435.5 g/mol |
IUPAC-Name |
2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine |
InChI |
InChI=1S/C28H25N3O2/c1-32-23-12-8-20(9-13-23)29-18-22-17-27(30-21-10-14-24(33-2)15-11-21)26-16-7-19-5-3-4-6-25(19)28(26)31-22/h3-17,29H,18H2,1-2H3,(H,30,31) |
InChI-Schlüssel |
ZWWQETFJXKSVFP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NCC2=CC(=C3C=CC4=CC=CC=C4C3=N2)NC5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)





